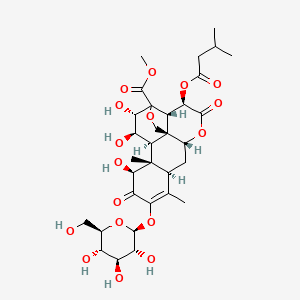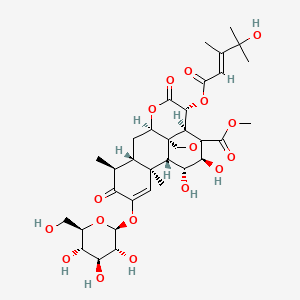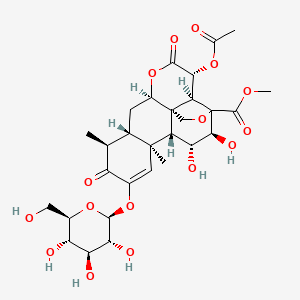
(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Overview
Description
ICI-D0870 is a small molecule drug developed by AstraZeneca Pharmaceuticals. It is known for its role as a cytochrome P450 51 inhibitor, which makes it significant in the treatment of infectious diseases, particularly those caused by protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI-D0870 involves multiple steps:
Condensation Reaction: The initial step involves the condensation of 4-chlorobenzonitrile with 2,2,3,3-tetrafluoropropanol using sodium hydride in dimethylformamide to produce 4-(2,2,3,3-tetrafluoropropoxy)benzonitrile.
Reduction: This intermediate is then reduced to the corresponding benzaldehyde using diisobutylaluminum hydride in toluene.
Condensation with Diethoxyphosphorylacetic Acid Ethyl Ester: The benzaldehyde is then condensed with diethoxyphosphorylacetic acid ethyl ester in the presence of potassium hydroxide in tetrahydrofuran to yield (E)-4-(2,2,3,3-tetrafluoropropoxy)cinnamic acid ethyl ester.
Saponification: The ester is saponified to the corresponding acid using sodium hydroxide in ethanol-water.
Amidation: The acid is converted to the corresponding amide by treatment with thionyl chloride followed by aqueous ammonia in toluene.
Formation of Triazole: The amide is then condensed with formyl hydrazide using trimethyloxonium tetrafluoroborate in dichloromethane to form the triazole derivative.
Industrial Production Methods
Industrial production of ICI-D0870 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
ICI-D0870 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituents being introduced, but typical reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
ICI-D0870 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying cytochrome P450 inhibitors and their interactions with other molecules.
Biology: Its role as a cytochrome P450 51 inhibitor makes it valuable in studying the metabolic pathways of protozoan parasites.
Medicine: ICI-D0870 has shown promise in treating Chagas disease by inhibiting the growth of Trypanosoma cruzi.
Industry: Its synthesis and modification provide insights into the development of new antifungal and antiparasitic agents.
Mechanism of Action
ICI-D0870 exerts its effects by inhibiting cytochrome P450 51, an enzyme crucial for the biosynthesis of ergosterol in protozoan parasites. By blocking this pathway, ICI-D0870 disrupts the cell membrane integrity of the parasites, leading to their death .
Comparison with Similar Compounds
ICI-D0870 is unique among cytochrome P450 inhibitors due to its high specificity and potency. Similar compounds include:
Ketoconazole: Another cytochrome P450 inhibitor used as an antifungal agent.
Fluconazole: A widely used antifungal that also targets cytochrome P450 enzymes.
Itraconazole: Known for its broad-spectrum antifungal activity.
Compared to these compounds, ICI-D0870 has shown superior efficacy in treating protozoan infections, particularly those resistant to other treatments .
Properties
CAS No. |
141113-28-2 |
|---|---|
Molecular Formula |
C24H20F6N6O2 |
Molecular Weight |
538.4 g/mol |
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+/t23-/m1/s1 |
InChI Key |
FZEJTXCSLUORDW-DHXBXMGCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NN(C=N2)C[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
SMILES |
C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |
Appearance |
Solid powder |
| 149715-95-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2,4-difluorophenyl)-1-(3-(4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol D 0870 D-0870 D0870 DO870 ICI 195,739 ICI 195739 ICI-195739 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


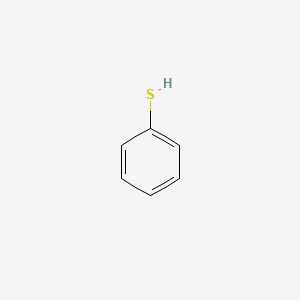

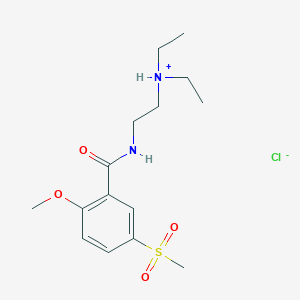
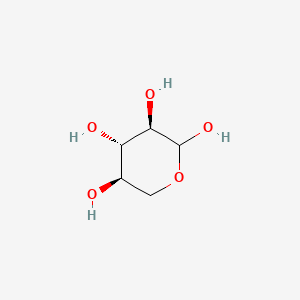
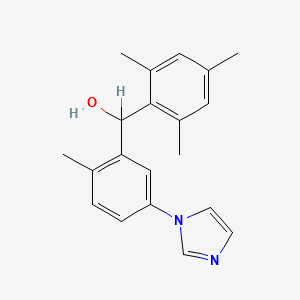
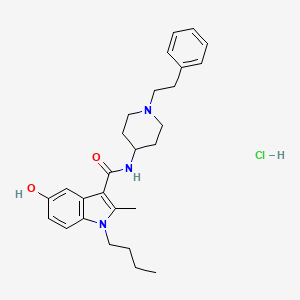
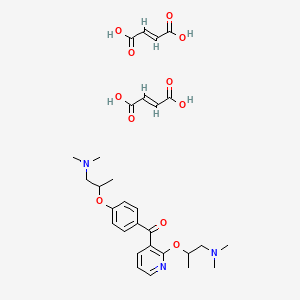
![4-Amino-5-chloro-2-methoxy-N-[[1-[3-[(phenylmethyl)sulfonyl]propyl]-4-piperidinyl]methyl]benzamide](/img/structure/B1682340.png)
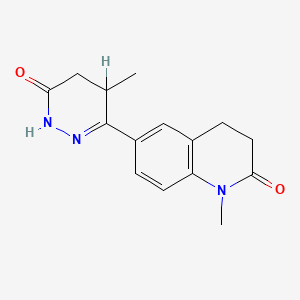
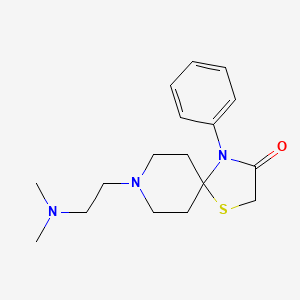
![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
